Trk-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trk-IN-21 is an orally active inhibitor of tropomyosin receptor kinase (TRK). It is known for its potent activity against various TRK mutations, including TRKAWT, TRKAG667C, TRKAF589L, and TRKAG595 . This compound is primarily used in cancer research due to its ability to inhibit TRK, which plays a significant role in the development and progression of certain types of cancer .
準備方法
The synthesis of Trk-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are detailed in various patents and research articles . Industrial production methods for this compound are still under development, with ongoing research to optimize the process for large-scale production .
化学反応の分析
Trk-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Trk-IN-21 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on various biochemical pathways . In biology, this compound is used to investigate the role of TRK in cellular processes and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for cancers that involve TRK mutations . Additionally, this compound has applications in the pharmaceutical industry for the development of new cancer therapies .
作用機序
The mechanism of action of Trk-IN-21 involves the inhibition of TRK, a family of receptor tyrosine kinases that includes TRKA, TRKB, and TRKC . These receptors are involved in the transmission of extracellular signals to intracellular pathways, promoting cell growth and differentiation . This compound binds to the ATP-binding pocket of TRK, preventing its activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, which are crucial for cell proliferation and survival .
類似化合物との比較
Trk-IN-21 is unique in its high potency and selectivity for TRK inhibition . Similar compounds include entrectinib, larotrectinib, and repotrectinib, which are also TRK inhibitors used in cancer research . this compound has shown superior activity against certain TRK mutations, making it a valuable tool for studying TRK-related cancers . Other similar compounds include TRK-IN-11, TRK-IN-12, and TRK-IN-20, which also target TRK but may have different efficacy and selectivity profiles .
特性
分子式 |
C22H22F2N6O |
---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
N-[(1R)-1-(2,5-difluorophenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22F2N6O/c1-14(18-10-16(23)2-3-20(18)24)27-21-4-7-29-22(28-21)19(12-26-29)15-11-25-30(13-15)17-5-8-31-9-6-17/h2-4,7,10-14,17H,5-6,8-9H2,1H3,(H,27,28)/t14-/m1/s1 |
InChIキー |
NMLNFZDWCDBUBQ-CQSZACIVSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
正規SMILES |
CC(C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。